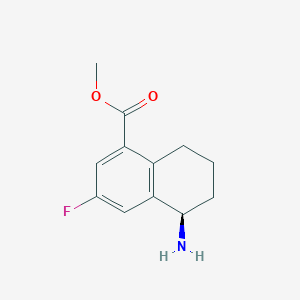

Methyl (r)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Description

Methyl (R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a fluorinated tetrahydronaphthalene derivative featuring a methyl ester group at position 1, an amino group at position 5, and a fluorine atom at position 2. The (R)-stereochemistry at the 5-position distinguishes it from racemic or (S)-configured analogs. This compound is typically synthesized via multi-step routes involving sulfonamide coupling, halogenation, or nucleophilic substitution, as inferred from methodologies in related naphthalene derivatives . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. It is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-modulating pathways .

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl (5R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1 |

InChI Key |

PHLYYRVFFGPBHL-LLVKDONJSA-N |

Isomeric SMILES |

COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)F |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCCC2N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Fluorination: Introduction of the fluorine atom into the naphthalene ring system using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: Introduction of the amino group through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Esterification: Formation of the methyl ester group through esterification of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

Pharmaceuticals: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.

Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules for various industrial applications, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative attributes are outlined below:

Structural and Functional Insights

- Fluorine Substitution: The 3-fluoro group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl. This modification may improve blood-brain barrier penetration in CNS-targeted applications .

- Amino Group Position: The 5-amino substituent (vs. 4-amino in the CymitQuimica analog) could alter receptor-binding affinity. For instance, in kinase inhibitors, positional shifts of amino groups significantly impact selectivity .

- Stereochemistry : The (R)-configuration at position 5 may confer superior enantioselective activity compared to racemic mixtures, as seen in chiral naphthalene-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.